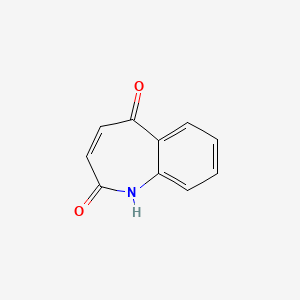

1H-1-benzazepine-2,5-dione

Description

Contextualization within Benzazepine Chemistry and Seven-Membered Azaheterocycles

The study of 1H-1-benzazepine-2,5-dione falls under the broad and significant field of heterocyclic chemistry. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense interest due to their widespread presence in natural products and synthetic substances with profound biological activities. tandfonline.com

Specifically, this compound belongs to the family of seven-membered azaheterocycles, which are heterocyclic compounds containing a nitrogen atom within a seven-membered ring. acs.org The fusion of this azepine ring with a benzene (B151609) ring gives rise to the benzazepine scaffold. clockss.org Benzazepines are a notable class of compounds in medicinal chemistry and are categorized into three main isomers—1-benzazepines, 2-benzazepines, and 3-benzazepines—depending on the position of the nitrogen atom in the seven-membered ring. clockss.org The this compound scaffold is a derivative of the 1-benzazepine system.

Benzofused seven- and eight-membered cyclic amines, such as benzazepines and benzazocines, are recognized for their important pharmacological properties and are the subject of intense research. clockss.org The unique three-dimensional structure of the seven-membered ring allows these molecules to bind to multiple biological receptors with high affinity, leading to a diverse range of biological activities. clockss.orgnepjol.info

Significance of the this compound Scaffold in Academic Research

The this compound nucleus, and particularly its derivatives, has proven to be a valuable scaffold in academic and industrial research, primarily in the field of medicinal chemistry.

A significant body of research has focused on analogs of 3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD). These compounds have been synthesized and extensively evaluated as antagonists at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. acs.orgnih.gov The NMDA receptor is a crucial protein in the central nervous system involved in synaptic plasticity and memory function.

Key findings from this research include:

Structure-Activity Relationship (SAR) Studies: Researchers have systematically modified the structure of the HBAD scaffold to understand how different chemical groups affect its activity. acs.orgnih.gov For instance, substitutions at specific positions on the benzene ring were found to significantly influence the compound's potency as an NMDA receptor antagonist. acs.orgnih.gov

Potent Antagonism: Analogs with substitutions at the 8-position, such as with a methyl, chloro, or bromo group, were found to be the most potent antagonists. acs.orgnih.gov

Synthetic Methodologies: The exploration of these analogs has also led to the development of synthetic strategies to create libraries of these compounds for biological testing. Common methods include the Schmidt reaction and Diels-Alder reactions to construct the core ring system and its substituted variants. acs.orgnih.gov

Furthermore, derivatives of the related 3,4-dihydro-1H-benzo[b]azepine-2,5-dione scaffold have been investigated as novel and selective dopamine (B1211576) D₃-receptor antagonists. researchgate.net The paullones, a class of compounds that are potent inhibitors of cyclin-dependent kinases (CDKs) and have potential as antitumor agents, are synthesized from 1H- nih.govbenzazepine-2,5(3H,4H)-dione precursors. researchgate.net The indolobenzazepine scaffold, which can be derived from benzazepine precursors, is also noted for a wide range of medicinal properties, including anticancer and anti-inflammatory activities. beilstein-journals.org

This consistent use of the this compound framework as a starting point for the synthesis of biologically active molecules underscores its importance in the ongoing quest for new therapeutic agents.

Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₇NO₂ |

| Molecular Weight | 173.17 g/mol |

| CAS Number | 10315-38-5 |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C=CC(=O)N2 |

| InChI Key | CIVZHVZUMZYFJP-UHFFFAOYSA-N |

Data sourced from PubChem CID 315341. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1H-1-benzazepine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-9-5-6-10(13)11-8-4-2-1-3-7(8)9/h1-6H,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIVZHVZUMZYFJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=CC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80311207 | |

| Record name | 1H-1-benzazepine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80311207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10315-38-5 | |

| Record name | NSC240464 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-1-benzazepine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80311207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h 1 Benzazepine 2,5 Dione and Its Derivatives

Strategies Involving Ring Formation and Expansion

The construction of the seven-membered azepine ring fused to a benzene (B151609) ring can be accomplished through direct cyclization, ring expansion of smaller heterocyclic systems, or cycloaddition reactions.

Schmidt Reaction Approaches for 1H-1-Benzazepine-2,5-dione Synthesis

The Schmidt reaction is a key method for synthesizing this compound derivatives. This reaction typically involves the treatment of a quinone precursor with hydrazoic acid, leading to a ring expansion that incorporates a nitrogen atom into the newly formed seven-membered ring.

A notable application of this method is in the synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones (THHBADs). The synthesis begins with 5,6,7,8-tetrahydro-2-methoxynaphthalene-1,4-diones (THMNDs), which undergo a Schmidt reaction followed by demethylation to yield the target benzazepinedione. acs.org This approach has been successfully used to prepare a series of aromatic and azepine ring-modified analogs of 3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD). acs.orglookchem.com The general transformation involves the reaction of substituted 2-methoxynaphthalene-1,4-diones with an azide (B81097) source, which results in the formation of the benzazepine skeleton. acs.org The reaction of quinones with hydrazoic acid is a recognized route to azepine-2,5-diones. tandfonline.com

Table 1: Schmidt Reaction for THHBAD Synthesis

| Precursor | Product | Key Steps | Reference |

|---|---|---|---|

| 5,6,7,8-Tetrahydro-2-methoxynaphthalene-1,4-diones (THMNDs) | 6,7,8,9-Tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones (THHBADs) | 1. Schmidt Reaction 2. Demethylation | acs.org |

Base-Promoted Ring Expansion of 3-Aminoquinoline-2,4-diones to 1,4-Benzodiazepine-2,5-diones

An interesting and unprecedented reactivity of 3-aminoquinoline-2,4-diones has been reported, wherein they undergo a base-promoted molecular rearrangement to furnish 1,4-benzodiazepine-2,5-diones. acs.orgacs.orgresearchgate.net This transformation represents a novel strategy for accessing the benzodiazepine (B76468) core, a close structural relative of the benzazepine system.

The reaction proceeds under mild conditions using bases such as 1,1,3,3-tetramethylguanidine (B143053) (TMG), sodium ethoxide (NaOEt), or benzyltrimethylammonium (B79724) hydroxide (B78521) (Triton B). acs.orgresearchgate.net The proposed mechanism involves a base-assisted intramolecular addition of the 3-amino nitrogen to the C-4 carbonyl group. This forms an aziridine (B145994) oxo-anion intermediate, which then undergoes cleavage of the C-3/C-4 bond, followed by protonation to yield the expanded seven-membered ring of the 1,4-benzodiazepine-2,5-dione. acs.org This method provides a simple, four-step protocol starting from anilines. acs.org

Table 2: Base-Promoted Ring Expansion

| Starting Material | Base | Product | Reference |

|---|

Diels-Alder Methodology in Benzazepinedione Synthesis

The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a cornerstone for constructing six-membered rings and serves as a crucial preliminary step in the synthesis of precursors for 1H-1-benzazepine-2,5-diones. wikipedia.orgiitk.ac.insigmaaldrich.com Specifically, it is employed to create substituted naphthalene-1,4-dione systems, which are then converted to the target benzazepinediones via the Schmidt reaction mentioned previously.

In the synthesis of THHBADs and other HBAD analogs, the Diels-Alder reaction is used to prepare the necessary 5,6,7,8-tetrahydro-2-methoxynaphthalene-1,4-dione (THMND) precursors. acs.orgacs.org This involves the reaction of a substituted 1,3-butadiene (B125203) with a 2-methoxybenzoquinone or a 2-bromo-5-methoxybenzoquinone. acs.org The versatility of the Diels-Alder reaction allows for the introduction of various substituents onto the aromatic ring of the precursor, which are then carried through to the final benzazepinedione product. acs.org This methodology provides reliable access to a range of substituted cyclohexene (B86901) derivatives that are key intermediates. wikipedia.org

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions are a direct and efficient means of forming the seven-membered ring of the benzazepine system from an appropriately functionalized acyclic precursor. Both classic and modern catalytic methods are employed.

The intramolecular Friedel-Crafts reaction is a classic and effective method for synthesizing the benzazepine skeleton. This acid-catalyzed electrophilic aromatic substitution involves the cyclization of a suitable precursor containing an aromatic ring and an electrophilic side chain.

Table 3: Friedel-Crafts Cyclization for Benzazepine Derivatives

| Precursor | Catalyst/Reagent | Product | Reference |

|---|---|---|---|

| N,N-Substituted maleamic acids | Acid chloride formation, then Friedel-Crafts cyclization | This compound derivatives | researchgate.net |

| Substituted cinnamylamide | Trifluoroacetic acid, paraformaldehyde | 2-Benzazepine derivatives | acs.org |

Modern synthetic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions as a powerful tool for forming C-N and C-C bonds, which are central to the synthesis of benzazepine derivatives.

The Buchwald–Hartwig amination is a versatile reaction for forging aryl C-N bonds. wikipedia.org It has been applied to the intramolecular synthesis of substituted 1,4-benzodiazepin-2,5-diones, which are structurally related to the target compound. mdpi.com The process often starts with precursors prepared by multi-component reactions like the Ugi reaction, followed by an intramolecular palladium-catalyzed amidation to form the seven-membered ring. mdpi.com This strategy is noted for its wide applicability in synthesizing various heterocyclic compounds. mdpi.comresearchgate.net

Heck-type cross-coupling reactions provide an effective route to the benzazepine framework through intramolecular cyclization. acs.org A microwave-assisted protocol based on a reductive Heck reaction has been developed for the regio- and stereoselective construction of the 3-benzazepine core. nih.gov This typically involves the intramolecular coupling of an aryl halide with an alkene moiety within the same molecule. rsc.orgresearchgate.net Tandem reactions, such as the Heck-Suzuki tandem reaction, have also been developed to construct nitrogen-containing medium-sized rings, providing access to the 3-benzazepine framework. acs.orgnih.gov

Intramolecular C–H arylation represents a highly efficient and atom-economical strategy. mdpi.com This method avoids the need for pre-functionalized starting materials (like halides) by directly activating an otherwise inert C-H bond. It has been used to synthesize tricyclic benzoimidazodiazepine and benzotriazolodiazepinone derivatives. mdpi.com A practical approach for synthesizing novel triazolo-fused benzazepine derivatives utilizes an intramolecular C-H arylation as a key step. iau.ir This direct functionalization is a powerful tool for creating complex polycyclic systems containing the benzazepine core. mdpi.com

Table 4: Mentioned Compounds

| Compound Name | |

|---|---|

| This compound | |

| 1,4-Benzodiazepine-2,5-diones | |

| 2-Benzazepine | |

| 3-Aminoquinoline-2,4-diones | |

| 3-Hydroxy-1H-1-benzazepine-2,5-dione (HBAD) | |

| 5,6-Dihydro-11H-benzo[b] mdpi.combenzazepine | |

| 6,7,8,9-Tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones (THHBADs) | |

| N,N-Substituted maleamic acids | |

| Cinnamylamide | |

| 5,6,7,8-Tetrahydro-2-methoxynaphthalene-1,4-diones (THMNDs) | |

| Benzoimidazodiazepine | |

| Benzotriazolodiazepinone |

Radical Cyclization Approaches for Medium Ring Heterocycles

Radical cyclization reactions have emerged as a powerful tool for the synthesis of medium-sized rings, including the benzazepine core. sciensage.info These methods often utilize precursors that, upon generation of a radical species, undergo intramolecular cyclization to form the desired ring system.

One common strategy involves the use of n-tributyltin hydride (TBTH) to mediate the cyclization of halo-substituted precursors. For instance, a highly regioselective 7-endo-trig aryl radical cyclization has been successfully employed to synthesize benzofused seven-membered cyclic amines. clockss.org This approach has been extended to the synthesis of 2-benzazepine analogues from readily available bromobenzyl amides. sciensage.infoacs.org The reaction proceeds via the formation of an aryl radical which then attacks an intramolecular double bond to form the seven-membered ring. sciensage.info

Castedo and co-workers developed a stereoselective 7-endo-trig cyclization method to synthesize the trans-3-benzazepine system from a bromoenamide precursor. sciensage.info A key finding was that the radical cyclization was rapid, preventing side reactions even at high concentrations of the radical initiator. clockss.org Similarly, Rigby and colleagues demonstrated the synthesis of a 3-benzazepine derivative through an intramolecular radical cyclization, achieving a 65% yield of the 7-endo-trig cyclization product with no detection of the exo-product. sciensage.info

These radical-based methods offer a versatile and efficient route to the benzazepine skeleton, often with high regioselectivity favoring the formation of the medium-sized ring. sciensage.infoclockss.org

Ring-Closing Metathesis (RCM) in Benzazepine Synthesis

Ring-closing metathesis (RCM) has become a prominent strategy for the synthesis of a wide variety of cyclic compounds, including benzazepine derivatives. thieme-connect.comgrafiati.com This method relies on the use of ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, to facilitate the formation of a double bond within a molecule, leading to ring closure. clockss.orgorganic-chemistry.org

A key advantage of RCM is its tolerance to a wide range of functional groups, allowing for the synthesis of complex and highly functionalized benzazepine scaffolds. organic-chemistry.org For example, a tandem benzannulation-RCM strategy has been developed for the efficient synthesis of benzo-fused nitrogen heterocycles like benzazepines. grafiati.com This involves the initial formation of a substituted aniline (B41778) derivative which then undergoes RCM to form the seven-membered ring. grafiati.com

Benedetti and colleagues reported a regioselective ring-closing ene-yne metathesis (RCEYM) approach for the synthesis of substituted 1-benzazepine scaffolds. organic-chemistry.org The use of the Hoveyda-Grubbs second-generation catalyst under optimized conditions, including toluene (B28343) as a solvent at 70°C, led to efficient cyclization. organic-chemistry.org This methodology has also been successfully applied to the synthesis of 2-benzazepine scaffolds and benzazocine derivatives. organic-chemistry.orgresearchgate.net

Furthermore, an approach to 2H-2-benzazepine-1,3-diones has been reported based on the creation of the alkene moiety within the heterocyclic ring via RCM. thieme-connect.com The cycloaddition reaction between toluamides and benzonitriles has also been utilized to prepare precursors for RCM, leading to the synthesis of benzo thieme-connect.comacs.orgazepino[1,2-b]isoquinolinones in good yields. nih.gov

| Catalyst | Precursor Type | Product | Reference |

| Hoveyda-Grubbs 2nd Gen. | Ene-yne | 1-Benzazepine scaffold | organic-chemistry.org |

| Grubbs' catalysts | Diene | 2-Benzazepine and Benzazocine derivatives | clockss.org |

| Ruthenium catalyst | Diene | 2H-2-Benzazepine-1,3-diones | thieme-connect.com |

| Ruthenium catalyst | Diene | Benzo thieme-connect.comacs.orgazepino[1,2-b]isoquinolin-9-ones | nih.gov |

Multi-Component Reactions for this compound Scaffolds

Multi-component reactions (MCRs) offer an efficient pathway to complex molecular scaffolds like 1H-1-benzazepine-2,5-diones by combining three or more starting materials in a single synthetic operation.

The Ugi four-component reaction (Ugi-4CR) has proven to be a particularly valuable MCR for the synthesis of 1,4-benzodiazepine-2,5-diones, which share a structural relationship with the this compound core. acs.orgacs.org This reaction typically involves the condensation of an anthranilic acid derivative, an aldehyde or ketone, an amine, and an isocyanide. acs.orgresearchgate.net

A notable two-step synthesis of diverse 1,4-benzodiazepine-2,5-diones employs an Ugi-4CR using a convertible isocyanide, followed by an acid-activated cyclization. acs.orgacs.org This approach allows for greater molecular diversity as it does not rely on amino acids as one of the inputs. acs.org The initial Ugi reaction generates an α-acylaminoamide precursor, which then undergoes an acid-catalyzed cyclization where the anthranilic nitrogen acts as a nucleophile to close the seven-membered ring. acs.org

Another variation involves the Ugi-4CR between a 2-nitrobenzoic acid, an aldehyde, an isocyanide, and an α-amino ester. The resulting nitro compound is then reductively cyclized to yield the desired 1,4-benzodiazepine-2,5-dione. researchgate.net The Ugi reaction has also been utilized in combination with other transformations, such as deprotection-cyclization strategies, to create fused benzodiazepinedione systems like thiazolo- and oxazolo thieme-connect.comacs.orgbenzodiazepine-2,5-diones. beilstein-journals.org

| Ugi Reaction Inputs | Post-Ugi Transformation | Final Product | Reference |

| Anthranilic acid, aldehyde, amine, convertible isocyanide | Acid-activated cyclization | 1,4-Benzodiazepine-2,5-dione | acs.orgacs.org |

| 4-Chloro-2-nitrobenzoic acid, aldehyde, cyclohexyl isocyanide, α-amino ester | Reductive cyclization | 1,4-Benzodiazepine-2,5-dione | researchgate.net |

| Cyclic imine, 2-fluorobenzoic acid, isocyanide | Intramolecular SNAr | Oxazolo- and thiazolo-fused benzodiazepinediones | beilstein-journals.org |

Derivatization from Pre-formed Benzazepinedione Structures

Once the core this compound structure is formed, it can be further modified to generate a library of derivatives with potentially enhanced or altered biological activities.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction in organic chemistry used to introduce substituents onto an aromatic ring. wikipedia.org In the context of benzazepine systems, this reaction allows for the modification of the fused benzene ring. The reactivity and regioselectivity of SEAr are governed by the electronic nature of the substituents already present on the ring. wikipedia.org

For instance, in the synthesis of analogs of 3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD), electrophilic aromatic substitution on the corresponding 3-methyl ethers has been employed to introduce substituents at the 7-position. nih.gov Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The mechanism generally involves the attack of the aromatic ring on a strong electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The choice of reagents and catalysts is crucial for a successful SEAr. For example, bromination can be achieved using molecular bromine with a Lewis acid catalyst like iron tribromide (FeBr3). libretexts.org Nitration is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) as the active electrophile. libretexts.org

The presence of nitrogen and oxygen atoms in the this compound scaffold provides opportunities for N-alkylation and O-alkylation. The control of N- versus O-alkylation of ambident anions is a classic synthetic challenge. nih.gov The outcome of the reaction can often be influenced by factors such as the nature of the alkylating agent, the solvent, and the counterion. researchgate.net

Generally, nitrogen is less electronegative and therefore more nucleophilic than oxygen, which often favors N-alkylation. researchgate.net However, the use of "hard" alkylating agents, such as dimethyl sulfate (B86663) or methyl triflate, tends to favor O-alkylation, while "soft" alkylating agents like methyl iodide typically lead to N-alkylation. researchgate.net

Recent advances in N-alkylation methods include the use of copper metallaphotoredox catalysis, which allows for the coupling of various N-nucleophiles with a wide range of alkyl bromides under mild, visible-light-induced conditions. princeton.edu Sustainable approaches, such as the palladium-catalyzed N-alkylation of amines with alcohols via a hydrogen auto-transfer reaction, have also been developed. rsc.org For O-alkylation, methods for the derivatization of hydroxylamines and related compounds often involve reaction with alkyl or aryl halides, sometimes facilitated by a catalyst. organic-chemistry.org Distinguishing between N- and O-alkylated products can be reliably achieved using NMR-based strategies. nih.gov

Chemical Reactivity and Transformation Mechanisms of 1h 1 Benzazepine 2,5 Dione Systems

Ring Contraction Reactions

The seven-membered ring of the benzazepine system is susceptible to contraction, yielding six-membered heterocyclic structures like isoquinolines and quinolines. These reactions often proceed under specific catalytic or reaction conditions and can be influenced by the substituents on the benzazepine ring.

An notable rearrangement involves the conversion of alkyl 1H-benzazepine-2-carboxylates into substituted isoquinolines. researchgate.net This transformation was observed during studies on the synthesis of substituted 1H-1-benzazepines. researchgate.net The synthesis of the initial 1H-1-benzazepines can be achieved through the SnCl₂-mediated reduction of nitro groups in specific precursor molecules. researchgate.net During this research, an unexpected rearrangement of an alkyl 1H-benzazepine-2-carboxylate led to the formation of a substituted isoquinoline, highlighting a novel reaction pathway for these systems. researchgate.netwiley-vch.de

Table 1: Rearrangement of 1H-1-Benzazepine-2-carboxylate to Isoquinoline

| Starting Material (1H-1-Benzazepine Derivative) | Product (Isoquinoline Derivative) | Reference |

|---|---|---|

| Alkyl 1H-benzazepine-2-carboxylate | Substituted isoquinoline | researchgate.net |

This table illustrates a key rearrangement reaction of the 1H-1-benzazepine scaffold.

The contraction of the benzazepine ring to form quinoline (B57606) derivatives is another significant transformation. An attempted free-radical bromination of 2,4-diphenyl-3H-1-benzazepine using N-bromosuccinimide (NBS) resulted in an efficient ring-contraction, yielding 2,4-diphenylquinoline (B373748) in high yield instead of the expected brominated product. researchgate.net This provides a convenient one-step synthesis of a quinoline from an easily accessible 1-benzazepine. researchgate.net

Furthermore, a specific type of ring contraction has been developed for paullones (7,12-dihydroindolo[3,2-d] researchgate.netbenzazepin-6(5H)-ones), which are synthesized from 3,4-dihydro-1H-1-benzazepine-2,5-diones via the Fischer indole (B1671886) synthesis. nih.gov These paullone (B27933) scaffolds undergo a radical-induced rearrangement when treated with cobalt(II) acetate (B1210297) and N-hydroxyphthalimide (NHPI) in the presence of oxygen, leading to the formation of 11H-indolo[3,2-c]quinoline-6-carboxylic acids. nih.gov

Table 2: Selected Ring Contraction Reactions to Quinolines

| Starting Benzazepine System | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2,4-diphenyl-3H-1-benzazepine | NBS, Methanol | 2,4-diphenylquinoline | High | researchgate.net |

| Paullones (from 3,4-dihydro-1H-1-benzazepine-2,5-diones) | Co(II) acetate, NHPI, O₂ | 11H-Indolo[3,2-c]quinoline-6-carboxylic acids | 13-88% | nih.gov |

This table summarizes conditions and outcomes for the ring contraction of benzazepine systems to form quinoline derivatives.

Rearrangement of 1H-1-Benzazepine-2-carboxylates into Isoquinolines

Mechanistic Studies of Chemical Transformations

Understanding the mechanisms behind these rearrangements is crucial for optimizing reaction conditions and expanding their synthetic utility. A combination of experimental techniques and computational calculations has been employed to elucidate the intricate pathways of these transformations.

For the ring contraction of 3H-1-benzazepine to quinoline, a mechanism was elucidated using 13C-labeled and deuterated benzazepines, supported by Density Functional Theory (DFT) calculations. researchgate.net Experimental evidence suggests that the reaction proceeds through a reactive intermediate dibromomethyl cation, which subsequently leads to methyl formate (B1220265) upon reaction with methanol, with the departing carbon atom being extruded from the ring. researchgate.net

In the oxidative ring contraction of paullones to indolo[3,2-c]quinolines, the proposed mechanism involves a radical-induced rearrangement catalyzed by Co(II) in the presence of oxygen. nih.gov

While not a direct transformation of 1H-1-benzazepine-2,5-dione, related studies on the base-promoted ring expansion of 3-aminoquinoline-2,4-diones to 1,4-benzodiazepine-2,5-diones also involve proposed mechanisms that consider the conformational equilibrium of the seven-membered ring system. researchgate.netacs.org These studies provide valuable context for understanding rearrangements in seven-membered nitrogen-containing heterocycles.

The investigation of reaction pathways has heavily relied on a combination of synthetic experiments and computational analysis. The use of isotopic labeling, specifically with 13C, was instrumental in tracing the fate of the carbon atoms during the ring contraction of 2,4-diphenyl-3H-1-benzazepine to 2,4-diphenylquinoline, confirming which carbon is expelled from the ring. researchgate.net

DFT calculations have become a powerful tool for studying these transformations. They have been used to support the proposed mechanism in the NBS-mediated quinoline formation and to study the conformational equilibrium of related benzodiazepine (B76468) systems during rearrangements. researchgate.netresearchgate.net Such computational studies provide insights into the energetics of different conformational states and transition structures, helping to rationalize the observed reactivity and stereochemical outcomes. acs.org

The stereochemistry of these transformations is a critical aspect, particularly when chiral centers are involved. In studies on the ring contraction of N-Boc activated 1,4-benzodiazepine-2,5-diones, the choice of base was found to control which enantiomer of the product was formed. researchgate.net This enantiodivergent synthesis was attributed to the conformational equilibrium of the starting material, a concept explored with the aid of DFT calculations. researchgate.net

Detailed investigations into the stereodynamic properties of benzodiazepine systems, which are structurally related to benzazepines, have provided a foundation for understanding these phenomena. acs.org The success of "memory of chirality" transformations, for instance, depends on the formation of conformationally chiral enolates that racemize slowly. acs.org The study of the ring-inversion process of the parent compounds using dynamic and 2D-EXSY NMR, in conjunction with DFT calculations, allows for the accurate characterization of inversion barriers. acs.org These studies on related seven-membered rings shed light on the structural and energetic factors that govern the stereochemical course of reactions involving benzazepine-dione systems. acs.orgacs.org

Structural Diversity and Analog Design in 1h 1 Benzazepine 2,5 Dione Chemistry

Modifications on the Benzene (B151609) Moiety of 1H-1-Benzazepine-2,5-dione

Modifications to the benzene portion of the this compound skeleton are crucial for tuning the molecule's pharmacological profile. Research has shown that substitutions at various positions on the aromatic ring can significantly influence activity. acs.orgnih.gov

A general and effective method for preparing aromatic ring-modified 3-hydroxy-1H-1-benzazepine-2,5-diones involves a multi-step synthesis commencing with appropriately substituted 2-methoxynaphthalene-1,4-diones. acs.orgnih.gov These precursors undergo a Schmidt reaction for ring expansion, followed by demethylation to yield the desired benzazepine derivatives. acs.orgnih.gov

To access a variety of substitution patterns, particularly multiply substituted analogs, the Diels-Alder reaction has proven to be a powerful tool. acs.orgnih.govgoogle.com This cycloaddition strategy utilizes substituted 1,3-butadienes and 2-methoxybenzoquinones to construct the necessary substituted 2-methoxynaphthalene-1,4-dione intermediates. acs.orgnih.gov

Direct substitution on the pre-formed benzazepine ring is another viable route. For instance, electrophilic aromatic substitution on benzazepine 3-methyl ethers has been employed to introduce substituents specifically at the 7-position. acs.orgnih.gov The choice of synthetic route is often dictated by the desired substitution pattern, as direct electrophilic substitution may not provide access to all possible isomers, favoring certain positions like C-7. google.com

Table 1: Synthetic Routes for Aromatic Ring Substituted this compound Analogs

| Substitution Pattern | Synthetic Strategy | Key Reactions | Precursors | Citations |

| General Aromatic Substitution | Ring expansion of quinone | Schmidt Reaction, Demethylation | Substituted 2-methoxynaphthalene-1,4-diones | acs.org, nih.gov |

| Multiple Aromatic Substitutions | Construction of quinone precursor | Diels-Alder Reaction, Aromatization | Substituted butadienes, 2-methoxybenzoquinones | acs.org, nih.gov, google.com |

| 7-Position Substitution | Direct substitution on benzazepine core | Electrophilic Aromatic Substitution | Benzazepine 3-methyl ethers | acs.org, nih.gov |

Modifications on the Azepine Ring of this compound

The seven-membered azepine ring offers multiple sites for substitution, and modifications at these positions have profound effects on the molecule's biological activity. The presence of a hydroxyl group at the 3-position is a common feature in many active analogs, though its removal has also been studied. acs.orgnih.gov

Structure-activity relationship (SAR) studies have revealed that substitutions at the 8-position of the benzazepine core lead to the most potent analogs for NMDA receptor antagonism. acs.orgnih.gov Specifically, 8-methyl, 8-chloro, and 8-bromo substituted compounds have demonstrated high activity. acs.orgnih.gov In contrast, substitutions at the 6-, 7-, and 9-positions have been found to generally decrease or abolish the desired biological activity. nih.gov

Table 2: Impact of Azepine Ring Substitution on NMDA Receptor Affinity

| Position of Substitution | Substituent Example | Impact on Affinity | Citations |

| 3-Position | Removal of -OH | Potency eliminated | acs.org, nih.gov |

| 6-Position | Various | Generally reduced or eliminated | nih.gov |

| 7-Position | Various | Generally reduced or eliminated | nih.gov |

| 8-Position | Methyl, Chloro, Bromo | Highest potency observed | acs.org, nih.gov |

| 9-Position | Various | Generally reduced or eliminated | nih.gov |

Introducing saturation into the carbocyclic portion of the benzazepine system creates 6,7,8,9-tetrahydro-1H-1-benzazepine-2,5-dione derivatives. These analogs, featuring a saturated linker, have been synthesized and evaluated as antagonists for NMDA and AMPA receptors. nih.govacs.org

The synthesis of these saturated analogs is accomplished through a pathway that begins with a Diels-Alder reaction between a substituted 1,3-butadiene (B125203) and a benzoquinone, such as 2-methoxybenzoquinone or 2-bromo-5-methoxybenzoquinone. nih.govacs.org This reaction forms a 5,6,7,8-tetrahydro-2-methoxynaphthalene-1,4-dione intermediate. Subsequent treatment of this intermediate via a Schmidt reaction induces ring expansion to the azepine core, followed by demethylation to afford the final racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones. nih.govacs.org The potency of these compounds is dependent on the substitution pattern on the tetrahydrobenzene moiety. nih.govacs.org

The position of the hydroxyl group on the azepine ring is a critical determinant of biological activity. In the parent 3-hydroxy-1H-1-benzazepine-2,5-dione structure, this group plays a key role in receptor binding. acs.orgnih.gov

Studies involving structural modifications have explored the effect of moving this hydroxyl group. Specifically, the translocation of the hydroxyl group from the C-3 to the C-4 position was investigated. acs.orgnih.gov This structural change was found to significantly reduce the affinity for the NMDA receptor glycine (B1666218) site, highlighting the specific structural requirements for high receptor affinity within this class of compounds. nih.gov The removal of the hydroxyl group altogether was also shown to eliminate potency. nih.gov

Introduction of Saturated Linkers

Fused Heterocyclic Systems Incorporating Benzazepine-2,5-diones

The this compound scaffold serves as a versatile starting material for the synthesis of more complex, fused heterocyclic systems. nih.gov These novel structures often exhibit interesting biological activities, including antitumor properties. nih.govacs.org

Several classes of fused systems have been developed, including:

Indolo[3,2-d] nih.govbenzazepines (Paullones): These compounds, such as 7,12-dihydro-indolo[3,2-d] nih.govbenzazepin-6(5H)-one, are synthesized from 1H- nih.govbenzazepine-2,5(3H,4H)-diones, often via a Fischer indole (B1671886) reaction. nih.govresearchgate.net

Quinolino[3,2-d] nih.govbenzazepines: These fused systems have been synthesized and evaluated for their in vitro antitumor activity. nih.govacs.org

Pyrido[3,2-d] nih.govbenzazepines: The synthesis of 2,4-diaryl-5H-pyrido[3,2-d] nih.govbenzazepin-6(7H)-ones has been reported, with some derivatives showing considerable cytotoxicity towards tumor cells. nih.govacs.org

Benzoazepinoindolones: A newer class of fused heterocycles, benzo nih.govucsd.eduazepino[3,2-b]indol-12(10H)-ones, can be synthesized through a base-catalyzed oxidative cyclization of 1,4-bis(2-aminophenyl)-2-phenylbutane-1,4-dione intermediates. thieme-connect.com

These examples demonstrate the utility of the benzazepine-2,5-dione core as a building block for creating structurally complex and medicinally relevant fused heterocyclic compounds.

Pyrrolo[3,4-c]Current time information in Bangalore, IN.benzazepine-4,10(2H,5H)-diones as Model Systems

The tricyclic system pyrrolo[3,4-c] Current time information in Bangalore, IN.benzazepine-4,10(2H,5H)-dione has been synthesized and investigated as a structural analog and model system for 11-oxosibiromycinone. tandfonline.comtandfonline.com The synthesis of this target compound and its methylated derivatives has been achieved through two primary routes. tandfonline.comtandfonline.com One method involves the ring enlargement of a 2H-benz[f]isoindole-4,9-dione precursor. tandfonline.comtandfonline.com A more direct approach utilizes the addition of tosylmethyl isocyanide (TosMIC) to the parent 1H-1-benzazepin-2,5-dione scaffold. tandfonline.comtandfonline.comresearchgate.netresearchgate.net This reaction, a key step in the Van Leusen [3+2] cycloaddition, is a convenient method for constructing pyrrole (B145914) heterocycles. researchgate.netnih.govdntb.gov.ua

The synthesis of 5-methylpyrrolo[3,4-c] Current time information in Bangalore, IN.benzazepine-4,10(2H,5H)-dione was accomplished by reacting 1-methyl-1H-1-benzazepine-2,5-dione with TosMIC. tandfonline.com Further methylation of this product yielded the 2,5-dimethyl derivative. tandfonline.com These compounds are of interest due to their structural relationship to complex natural products and serve as valuable platforms for designing new analogs. tandfonline.comtandfonline.comjst.go.jp

Table 1: Synthetic Approaches to Pyrrolo[3,4-c] Current time information in Bangalore, IN.benzazepine-4,10(2H,5H)-dione Derivatives

| Target Compound | Starting Material | Key Reagent/Reaction | Reference |

|---|---|---|---|

| Pyrrolo[3,4-c] Current time information in Bangalore, IN.benzazepine-4,10(2H,5H)-dione | 2H-benz[f]isoindole-4,9-dione | Ring Enlargement | tandfonline.comtandfonline.com |

| Pyrrolo[3,4-c] Current time information in Bangalore, IN.benzazepine-4,10(2H,5H)-dione | 1H-1-benzazepin-2,5-dione | TosMIC Addition | tandfonline.comtandfonline.com |

| 5-Methylpyrrolo[3,4-c] Current time information in Bangalore, IN.benzazepine-4,10(2H,5H)-dione | 1-Methyl-1H-1-benzazepine-2,5-dione | TosMIC Addition | tandfonline.com |

Indolobenzazepine Scaffolds (e.g., 7,8-Dihydroindolo[2,3-d]Current time information in Bangalore, IN.benzazepin-6(5H)-one)

Indolobenzazepines represent a significant class of fused heterocyclic scaffolds with diverse medicinal properties. nih.govbeilstein-journals.org Among the four possible isomers of paullones, 7,8-dihydroindolo[2,3-d] Current time information in Bangalore, IN.benzazepin-6(5H)-one (Isomer C) remained a synthetic challenge for a considerable time. nih.govbeilstein-journals.orgresearchgate.net Paullone (B27933) isomers are noted as inhibitors of cyclin-dependent kinases (CDKs) and tubulin polymerase. nih.govnih.gov

Other synthetic strategies that were explored but proved less successful for this specific isomer included pathways centered on Heck reactions or cyclization at position 3 of the indole ring. nih.govbeilstein-journals.org The successful route, centered around a ring-closure reaction of a pre-formed indole intermediate, highlights the nuanced challenges in synthesizing complex heterocyclic systems. researchgate.net

Table 2: Key Steps in the Synthesis of 7,8-Dihydroindolo[2,3-d] Current time information in Bangalore, IN.benzazepin-6(5H)-one (Isomer C)

| Step | Reaction | Product | Yield | Reference |

|---|---|---|---|---|

| 1 | Fischer Indole Synthesis | Methyl 2-(1-benzyl-3-(2-nitrophenyl)-1H-indol-2-yl)acetate | 55% | nih.govbeilstein-journals.org |

| 2 | Nitro Group Reduction | Methyl 2-(3-(2-aminophenyl)-1-benzyl-1H-indol-2-yl)acetate | 99% | beilstein-journals.org |

| 3 | Intramolecular Amidation | 8-Benzyl-7,8-dihydroindolo[2,3-d] Current time information in Bangalore, IN.benzazepin-6(5H)-one | 53% | beilstein-journals.org |

Pyrazolo[4,3-d]Current time information in Bangalore, IN.benzazepin-5(1H)-ones

Another important structural modification of the benzazepine core involves the fusion of a pyrazole (B372694) ring, leading to pyrazolobenzazepinones. Specifically, 1-aryl-4,6-dihydropyrazolo[4,3-d] Current time information in Bangalore, IN.benzazepin-5(1H)-ones have been synthesized and evaluated for their biological activities. nih.gov The synthesis is achieved through the cyclization of 4-[(dimethylamino)methylidene]-3,4-dihydro-1H- Current time information in Bangalore, IN.benzazepine-2,5-dione with various arylhydrazines. nih.gov

This class of compounds was tested against a panel of human cancer cell lines and demonstrated antiproliferative activity with a distinct pattern of growth inhibition, showing selectivity for leukemia and breast cancer cell lines. nih.gov Interestingly, despite a structural resemblance to known kinase inhibitors, these new compounds did not show significant inhibitory activity when tested against a variety of cancer-related kinases. nih.gov The core structure consists of a pyrazolo-[4,3-d]benzazepine fused ring system, and substituents, such as a tert-butyl group on the N1-phenyl ring, contribute to its specific properties. ontosight.ai

Stereochemical Considerations in this compound Derivatives

The synthesis of this compound derivatives often involves complex stereochemical challenges that are crucial for determining the final molecule's three-dimensional structure and biological function. africaresearchconnects.com Research in this area has focused on developing asymmetric and stereoselective synthetic methods to control the configuration of chiral centers and axes within these molecules.

Several key strategies have been employed:

Asymmetric Catalysis: Enantioenriched 2,3-substituted-1-benzazepine derivatives have been constructed using a copper-catalyzed reductive intramolecular cyclization of a tethered ketimine. nih.gov This method yields products with high diastereoselectivity and enantioselectivity under mild conditions. nih.gov Organocatalytic tandem reactions have also been developed for the concise enantioselective synthesis of chiral benzazepine derivatives. rsc.org

Chiron Approach: A "chiron approach," which utilizes a readily available chiral molecule as a starting material, has been successfully applied. For instance, D-glucose was used to synthesize chiral cis- and trans-fused furo[3,2-c] nih.govbenzazepine derivatives via a palladium-catalyzed intramolecular cyclization, offering a convenient route to optically pure benzazepines. thieme-connect.comresearchgate.net

Diastereoselective Cyclizations: The π-cationic cyclization of N-acyliminium ions has been used to prepare chiral spiro indane and benzazepine compounds. africaresearchconnects.com These reactions often produce distinct diastereomeric mixtures, and analysis of these mixtures provides valuable insight into the reaction mechanisms and factors influencing stereochemical outcomes. africaresearchconnects.com

Atropisomerism: In larger, conformationally restricted benzazepine systems, such as N-acyl or N-sulfonyl dibenzo[b,d]azepin-7(6H)-ones, axial chirality becomes a significant feature. acs.org These molecules can exist as stable, separable atropisomers due to hindered rotation around sp²–sp² single bonds (e.g., the biphenyl (B1667301) axis or the amide bond axis). acs.orgnih.gov Detailed stereochemical analysis using X-ray crystallography and VT NMR has been necessary to correctly assign the conformation and configuration of these complex molecules, even leading to the revision of previously reported structures. nih.gov The study of atropisomerism is critical as different atropisomers can exhibit distinct biological activities. researchgate.netresearchgate.net

Table 3: Mentioned Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₀H₇NO₂ |

| Pyrrolo[3,4-c] Current time information in Bangalore, IN.benzazepine-4,10(2H,5H)-dione | C₁₂H₈N₂O₂ |

| 2-Methylpyrrolo[3,4-c] Current time information in Bangalore, IN.benzazepine-4,10(2H,5H)-dione | C₁₃H₁₀N₂O₂ |

| 5-Methylpyrrolo[3,4-c] Current time information in Bangalore, IN.benzazepine-4,10(2H,5H)-dione | C₁₃H₁₀N₂O₂ |

| 2,5-Dimethylpyrrolo[3,4-c] Current time information in Bangalore, IN.benzazepine-4,10(2H,5H)-dione | C₁₄H₁₂N₂O₂ |

| 11-Oxosibiromycinone | Not specified |

| 7,8-Dihydroindolo[2,3-d] Current time information in Bangalore, IN.benzazepin-6(5H)-one | C₁₆H₁₂N₂O |

| Paullone (7,12-Dihydroindolo[3,2-d] Current time information in Bangalore, IN.benzazepin-6(5H)-one) | C₁₆H₁₂N₂O |

| 2-Nitrophenylacetyl acetoacetate | Not specified |

| 1-Benzyl-1-phenylhydrazine | C₁₃H₁₄N₂ |

| Methyl 2-(1-benzyl-3-(2-nitrophenyl)-1H-indol-2-yl)acetate | C₂₅H₂₂N₂O₄ |

| 1-Aryl-4,6-dihydropyrazolo[4,3-d] Current time information in Bangalore, IN.benzazepin-5(1H)-one | Varies with aryl group |

| 4-[(Dimethylamino)methylidene]-3,4-dihydro-1H- Current time information in Bangalore, IN.benzazepine-2,5-dione | C₁₃H₁₄N₂O₂ |

| 1-(4-tert-butylphenyl)-4,6-dihydropyrazolo-[4,3-d] Current time information in Bangalore, IN.benzazepin-5(1H)-one | C₂₃H₂₃N₃O |

| N-Benzoyl-5-substituted-1-benzazepine | Varies with substituent |

| N-Acyl-5H-dibenzo[b,d]azepin-7(6H)-one | Varies with acyl group |

Computational Chemistry and Molecular Modeling in 1h 1 Benzazepine 2,5 Dione Research

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing fundamental insights into the electronic structure and energetics of molecules. For the benzazepine scaffold, these methods have been instrumental in understanding its stability, reactivity, and the intricate balance of forces governing its three-dimensional shape.

Density Functional Theory (DFT) has become a primary tool for investigating the conformational landscapes and reaction mechanisms of benzazepine derivatives. DFT calculations have been successfully used to reproduce experimental results with high accuracy, often within 1-2 kcal/mol, for processes like ring inversion in related systems such as 1,4-benzodiazepin-2-ones. acs.org These studies provide valuable structural parameters and shed light on the mechanistic details of chemical transformations. acs.org

For instance, DFT has been employed to study the Diels-Alder reaction involving related dibenzazepine (B1670418) structures, demonstrating its utility in exploring cycloaddition pathways. researchgate.net Such calculations can determine the feasibility of a reaction by computing the Gibbs free energy change and can be used to investigate the transition states, activation energies, and the nature of bond formation. researchgate.net This theoretical framework is essential for predicting whether endo or exo products are favored under different reaction conditions. researchgate.net Although specific DFT studies focusing solely on the reaction mechanisms of 1H-1-benzazepine-2,5-dione are not extensively documented, the principles derived from studies on analogous systems are directly applicable.

Molecular Orbital (MO) calculations, particularly semi-empirical methods like PM3 (Parametric Method 3), have been effectively used to analyze the structure-activity relationships of benzazepine derivatives. researchgate.net These methods are computationally less intensive than DFT, making them suitable for studying larger sets of molecules.

In one study on 3-benzazepine derivatives, the PM3 method was used to optimize the molecular geometries in both the gas phase and in a water solution. researchgate.net To simulate the aqueous environment, the Conductor-like Screening Model (COSMO) was applied in conjunction with PM3. researchgate.net This COSMO/PM3 method allows for the calculation of properties in a solvent, which is crucial for understanding biological activity. The study calculated various electronic properties, including the heat of formation and dipole moments, to correlate the electronic structure of the compounds with their observed cytotoxic activity against cancer cell lines. researchgate.net Such analyses help in dividing compounds into active and inactive groups based on their theoretical descriptors. researchgate.net

Table 1: Selected Calculated Properties of Benzazepine Derivatives using PM3 Methods (Note: This table is illustrative of the methodology applied to benzazepine derivatives as described in the source.)

| Compound Type | Calculation Method | Calculated Property | Application | Source |

| 3-Benzazepine Derivatives | PM3 | Geometry Optimization | Predicting stable molecular structures | researchgate.net |

| 3-Benzazepine Derivatives | COSMO/PM3 | Dipole Moment in Water | Correlating electronic structure with cytotoxic activity | researchgate.net |

| 3-Benzazepine Derivatives | PM3 | Heat of Formation (ΔHf) | Structure-activity relationship analysis | researchgate.net |

Density Functional Theory (DFT) Studies on Conformational Energetics and Reaction Mechanisms

Conformational Analysis and Dynamics

The seven-membered ring of the benzazepine scaffold is not planar and can adopt various conformations. The study of its dynamic processes, such as ring and nitrogen inversion, is critical for understanding its interaction with biological targets.

The 1H-benzazepine ring system is characterized by dynamic conformational changes, primarily ring inversion (also known as a ring-flip) and nitrogen-atom inversion. researchgate.netacs.org These processes involve the interconversion between two puckered, mirror-image (enantiomeric) conformations. researchgate.net The energy barriers associated with these inversions can be studied using computational methods and experimental techniques like variable-temperature NMR spectroscopy. researchgate.netacs.org

In N-unsubstituted 1H-1-benzazepines, the nitrogen atom is significantly pyramidalized, and the azepine ring is less puckered. researchgate.netacs.org This geometry results in a relatively high energy barrier for N-inversion and a lower barrier for ring-flip. researchgate.netacs.org Computational studies have revealed that for these compounds, the lowest-energy stereodynamic process is a coupled event of ring-flip and N-inversion, as an isolated N-inversion has a much higher energy barrier. researchgate.netacs.org In related N-substituted 2-benzazepines, a single chair-to-chair interconversion barrier of approximately 11 kcal/mol has been measured. researchgate.net

Substituents, particularly on the nitrogen atom, have a profound effect on both the conformation of the azepine ring and the geometry around the nitrogen atom. researchgate.netacs.org This, in turn, influences the energy barriers for both ring-flip and N-inversion processes. acs.orgresearchgate.netacs.org

When the nitrogen atom substituent is an alkyl group, the nitrogen atom tends to adopt a nearly planar geometry. researchgate.netacs.org This leads to a more highly puckered azepine ring, a relatively high energy barrier to ring-flip, and a low barrier to N-inversion. researchgate.netacs.org Conversely, when the nitrogen substituent is a hydrogen atom, the nitrogen becomes more pyramidal, the ring is less puckered, and the energy barrier for N-inversion is high while the ring-flip barrier is low. researchgate.netacs.org This interplay demonstrates how substituent choice can be used to control the conformational dynamics of the benzazepine scaffold.

Table 2: Effect of Nitrogen Substituent on Benzazepine Dynamics

| Nitrogen Substituent | Nitrogen Geometry | Azepine Ring Puckering | Ring-Flip Barrier | N-Inversion Barrier | Source |

| Alkyl Group | Nearly Planar | High | Relatively High | Low | researchgate.netacs.org |

| Hydrogen Atom | Pyramidal | Low | Low | Relatively High | researchgate.netacs.org |

Ring Inversion and Nitrogen-Atom Inversion Processes

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.govmdpi.com This model can then be used as a 3D query to search large chemical databases for novel, structurally diverse compounds that may possess similar activity—a process known as virtual screening. nih.govmedsci.org

While specific pharmacophore models for this compound are not widely published, the structurally similar 1,4-benzodiazepine-2,5-dione scaffold has been successfully used as a template in drug design. researchgate.net For example, this "privileged structure" has been used to generate libraries of compounds, leading to the discovery of potent agonists for melanocortin receptors. researchgate.net This demonstrates the potential of the benzazepine-dione core to serve as a versatile scaffold for creating new therapeutic agents. researchgate.net

The general workflow for such a study would involve:

Model Generation : Building a pharmacophore model based on the known structure of an active ligand or the active site of a target protein. nih.gov

Virtual Screening : Using the pharmacophore model to filter chemical databases (e.g., ZINC database) to find "hits" that match the required 3D features. medsci.org

Refinement : Further filtering the hits based on drug-like properties (e.g., Lipinski's rule of five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. nih.govmedsci.org

Docking Studies : Performing molecular docking to predict how the selected hits bind to the target protein and to estimate their binding affinity. medsci.org

This approach allows for the efficient identification of promising lead compounds with novel chemical structures for further experimental evaluation. medsci.org Given the known activity of related compounds like 3-hydroxy-1H-1-benzazepine-2,5-dione at NMDA receptors, applying pharmacophore modeling and virtual screening to this scaffold is a logical strategy for discovering new modulators of neurological targets. acs.org

Ligand-Based Pharmacophore Model Generation for Benzazepinedione Analogues

Ligand-based pharmacophore modeling is a powerful computational strategy that identifies the essential three-dimensional arrangement of chemical features common to a set of active molecules. unina.itnih.govresearchgate.netd-nb.info This model then serves as a 3D query to screen compound libraries for novel molecules with the potential for similar biological activity. unina.itnih.gov The generation of such a model relies on the structure-activity relationship (SAR) data from a series of known active analogues.

For the this compound series, extensive SAR studies have been conducted, particularly on 3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD) and its derivatives as antagonists of the N-methyl-D-aspartate (NMDA) receptor glycine (B1666218) site. nih.gov These studies provide the foundational data from which a ligand-based pharmacophore model can be constructed. The key pharmacophoric features can be inferred from the observed SAR trends:

Hydrogen Bond Donor/Acceptor: The 3-hydroxyl group on the azepine ring is critical for activity. Its removal leads to a loss of potency, suggesting it acts as a key hydrogen bond donor or acceptor. nih.gov Similarly, the lactam moiety within the benzazepine ring system contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O) that are likely crucial for target interaction.

Aromatic/Hydrophobic Feature: The benzene (B151609) ring fused to the azepine core is essential for activity. Its removal results in inactive compounds, highlighting its role, likely as a hydrophobic or aromatic feature interacting with a corresponding pocket in the receptor. nih.gov

Exclusion Volumes and Substitution Patterns: Modifications at various positions on the aromatic ring have a significant impact on antagonist potency. Substitution at the 8-position with small lipophilic groups like methyl or chloro dramatically increases potency, whereas substitution at the 6-, 7-, and 9-positions is detrimental. nih.gov This indicates that a pharmacophore model would include a specific volume for favorable substitution at C-8 while defining exclusion volumes around other positions to prevent steric clashes.

Based on these findings, a hypothetical pharmacophore model for NMDA receptor antagonism by benzazepinedione analogues would consist of a specific 3D arrangement of hydrogen bond donors/acceptors, a hydrophobic/aromatic feature, and defined spatial constraints that favor substitution at the 8-position.

Table 1: Inferred Pharmacophoric Features from SAR of 3-Hydroxy-1H-1-benzazepine-2,5-dione (HBAD) Analogues

| Pharmacophoric Feature | Structural Element of HBAD | SAR Observation Supporting Feature |

| Hydrogen Bond Donor/Acceptor | 3-hydroxyl group | Removal of the 3-hydroxyl group eliminates potency. nih.gov |

| Hydrogen Bond Donor | Lactam N-H | The heterocyclic nitrogen is a common feature in active compounds. |

| Hydrogen Bond Acceptor | Lactam C=O (position 2 or 5) | The dione (B5365651) structure is conserved among active analogues. |

| Aromatic/Hydrophobic Region | Benzene ring | Removal of the aromatic ring results in loss of activity. nih.gov |

| Favorable Hydrophobic Feature | Substituent at C-8 | 8-methyl and 8-chloro analogues are the most potent compounds. nih.gov |

| Exclusion Volume | Substituents at C-6, C-7, C-9 | Substitution at these positions generally reduces or eliminates activity. nih.gov |

Protein-Based Pharmacophore Modeling for Target Interactions

In contrast to ligand-based methods, protein-based (or structure-based) pharmacophore modeling derives key interaction features directly from the three-dimensional structure of the biological target, often from a protein-ligand co-crystal structure. d-nb.infonih.govbiorxiv.org This approach is particularly valuable as it does not require prior knowledge of multiple active ligands and can identify key interaction points within the binding site, such as hydrogen bond donors/acceptors, charged groups, and hydrophobic regions. nih.gov

While a co-crystal structure of this compound with a specific target like the NMDA receptor is not publicly available, the methodology can be described. A protein-based pharmacophore model for the glycine binding site of the NMDA receptor (containing subunits like NR1) would be generated by analyzing the amino acid residues known to be critical for ligand binding. The model would map out potential interaction points, creating a "negative image" of the binding pocket's surface. nih.gov

This model would then be used to screen for compounds, like this compound derivatives, that possess the complementary features to fit and interact favorably with the defined pharmacophore points. Such models can be more robust as they are not biased by the chemical space of known ligands and can help in discovering novel scaffolds. nih.govbiorxiv.org

Application in High-Throughput Virtual Screening for Novel Ligands

Both ligand- and structure-based pharmacophore models serve as highly effective filters in high-throughput virtual screening (HTVS) campaigns. unina.itnih.gov The goal of HTVS is to rapidly screen vast chemical databases, which can contain millions of compounds, to identify a smaller, manageable subset of molecules with a high probability of being active against the target of interest.

The pharmacophore model generated for the this compound scaffold would be used as a 3D query. The screening software would search through conformational databases of compounds, checking which molecules can adopt a low-energy conformation that allows their functional groups to map onto the pharmacophoric features of the query. unina.it

This process significantly enriches the "hit list" with molecules that possess the desired structural and chemical characteristics for binding. These hits, which may have diverse chemical backbones (scaffold hopping), can then be subjected to further computational analysis, such as molecular docking, before being prioritized for chemical synthesis and biological testing. d-nb.info For instance, a pharmacophore-based virtual screening of commercial databases for 17β-hydroxysteroid dehydrogenase 2 (17β-HSD2) inhibitors resulted in a hit rate of 24% from the initially selected compounds, demonstrating the efficiency of this approach. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Following the identification of potential hits from virtual screening, molecular docking and molecular dynamics (MD) simulations are employed to refine the understanding of ligand-target interactions at an atomic level.

Molecular Docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction, typically through a scoring function. researchgate.net While specific docking studies on this compound are not extensively published, research on the closely related 1,4-benzodiazepine-2,5-dione scaffold as histone deacetylase (HDAC) inhibitors provides a relevant example. In these studies, docking was used to rationalize the structure-activity relationships and define the dominant ligand-residue interactions within the HDAC active site. researchgate.net Similarly, N1-substituted 1,5-benzodiazepine-2-one derivatives were docked into the GABA-A receptor associated protein, with the docking scores helping to identify conformers with the highest predicted affinity. researchgate.net For this compound analogues targeting the NMDA receptor, docking would be used to place the ligands into the glycine binding site and score their interactions, helping to explain why, for example, 8-substituted analogues are more potent than others. nih.gov

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-target complex over time, offering insights into the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules. researchgate.net MD simulations can validate the stability of interactions predicted by docking. For instance, in a study of potential carbonic anhydrase inhibitors, MD simulations over 100 nanoseconds confirmed the stability of the best-docked protein-ligand complexes. researchgate.net For the this compound system, an MD simulation would start with the docked pose of a potent analogue within the NMDA receptor binding site. The simulation would track the atomic movements over time, allowing for the analysis of the persistence of key hydrogen bonds, the stability of hydrophobic contacts, and any conformational changes in the protein or ligand. This detailed analysis helps to build a more accurate model of the binding event and provides a stronger basis for the rational design of improved inhibitors.

Table 2: Application of Computational Methods in Benzazepinedione Research

| Computational Method | Application | Example Finding/Inference | Reference |

| Ligand-Based Pharmacophore | Identify common features of active analogues. | A model for NMDA antagonists would include H-bond features, an aromatic core, and specific hydrophobic points. | unina.itnih.gov |

| Protein-Based Pharmacophore | Map interaction points in the target binding site. | A model of the NMDA glycine site would define the spatial requirements for H-bonding and hydrophobic interactions. | nih.govbiorxiv.org |

| High-Throughput Virtual Screening | Screen large databases for novel active scaffolds. | Use of a pharmacophore model as a 3D query to find new potential benzazepinedione-like molecules. | d-nb.infonih.gov |

| Molecular Docking | Predict binding pose and affinity of ligands. | Docking of 1,4-benzodiazepine-2,5-dione derivatives into HDAC active sites rationalized SAR. | researchgate.net |

| Molecular Dynamics Simulation | Assess the stability of the ligand-protein complex. | MD simulations can confirm the stability of key hydrogen bonds and hydrophobic interactions over time. | researchgate.net |

Structure Activity Relationship Sar Studies of 1h 1 Benzazepine 2,5 Dione Derivatives

General Principles and Methodologies in Benzazepine SAR Investigations

The investigation of structure-activity relationships (SAR) for benzazepine derivatives is a critical aspect of drug discovery, aiming to understand how chemical structure influences biological activity. nih.gov This process typically involves the systematic modification of a lead compound to identify key structural features, or pharmacophores, responsible for its pharmacological effects. nih.govmdpi.com Common methodologies include the synthesis and biological evaluation of analogues with variations in substitution patterns, ring structures, and stereochemistry. nih.govcuny.edu

Key steps in SAR studies include:

Selection of a diverse set of compounds: A range of derivatives of a lead compound are synthesized to explore the impact of different structural modifications. nih.gov

Biological evaluation: The synthesized compounds are tested for their activity at a specific biological target, such as a receptor or enzyme. nih.govresearchgate.net

Data analysis: The relationship between the structural modifications and the observed biological activity is analyzed to identify trends and develop SAR models. nih.gov

These investigations often employ a variety of experimental and computational techniques. Experimental approaches include binding assays to determine receptor affinity and functional assays to measure the biological response. nih.gov Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are used to rationalize experimental findings and predict the activity of new compounds. nih.govontosight.ai The ultimate goal is to create a comprehensive SAR map that guides the design of new molecules with improved therapeutic properties. nih.gov

Positional and Substituent Effects on Receptor Affinity and Selectivity

The affinity and selectivity of 1H-1-benzazepine-2,5-dione derivatives for their biological targets are highly sensitive to the nature and position of substituents on both the aromatic and azepine rings.

Impact of Aromatic Ring Substitutions on Target Binding (e.g., 8-position, 6-, 7-, 9-positions)

Studies on 3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD) derivatives as antagonists at NMDA receptor glycine (B1666218) sites have demonstrated the critical role of aromatic ring substitution. nih.gov The most significant enhancements in potency were observed with substitutions at the 8-position. nih.gov Specifically, the introduction of a methyl, chloro, or bromo group at this position resulted in the most active compounds. nih.gov In contrast, substitutions at the 6-, 7-, and 9-positions generally led to a reduction or complete loss of affinity for the glycine site. nih.gov

For instance, the 8-chloro derivative exhibited a high affinity with an IC50 of 0.013 µM in a [3H]-5,7-dichlorokynurenic acid (DCKA) binding assay. nih.gov The strategic placement of substituents on the aromatic ring is therefore a key determinant of receptor binding affinity. nih.govscience.gov

Table 1: Impact of Aromatic Ring Substitutions on NMDA Receptor Glycine Site Affinity of HBAD Derivatives

| Position of Substitution | Substituent | Effect on Affinity | Reference |

| 8 | Methyl, Chloro, Bromo | Increased Potency | nih.gov |

| 6 | Various | Reduced or Eliminated | nih.gov |

| 7 | Various | Reduced or Eliminated | nih.gov |

| 9 | Various | Reduced or Eliminated | nih.gov |

Role of Azepine Ring Substitutions on Molecular Recognition (e.g., 3-hydroxyl group, C-3 to C-4 transfer)

Modifications to the azepine ring of this compound derivatives also have a profound impact on molecular recognition. nih.gov The presence of a hydroxyl group at the C-3 position is crucial for high receptor affinity in HBADs. nih.gov Removal of this 3-hydroxyl group resulted in the elimination of antagonist potency at the NMDA receptor glycine site. nih.gov

Table 2: Effect of Azepine Ring Modifications on NMDA Receptor Glycine Site Potency of HBAD Derivatives

| Modification | Effect on Potency | Reference |

| Removal of 3-hydroxyl group | Eliminated | nih.gov |

| Transfer of hydroxyl group from C-3 to C-4 | Reduced Affinity | nih.gov |

Stereochemical Influence on Structure-Activity Relationships

Stereochemistry plays a pivotal role in the interaction of chiral this compound derivatives with their biological targets. nih.gov Since biological systems are inherently chiral, enantiomers of a chiral drug can exhibit significantly different pharmacological activities. nih.gov The three-dimensional arrangement of atoms in a molecule determines its shape and, consequently, its ability to bind to a specific receptor or enzyme active site.

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Benzazepinediones

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. wikipedia.org For benzazepinediones and related benzazepine derivatives, QSAR studies are instrumental in understanding the physicochemical properties that govern their pharmacological effects. nih.govmdpi.com

The general workflow of a QSAR study involves:

Data Set Selection: A collection of compounds with known biological activities is assembled. wikipedia.org

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. wikipedia.orgnih.gov These can range from simple 1D and 2D descriptors to more complex 3D descriptors.

Model Development: Statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity. wikipedia.org

Model Validation: The predictive power of the model is rigorously tested. nih.gov

Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been particularly useful for benzazepine derivatives. mdpi.comresearchgate.net These methods generate 3D fields around the molecules to represent their steric and electrostatic properties, providing a more detailed understanding of the ligand-receptor interactions. mdpi.com For instance, a 3D-QSAR study on a series of benzazepine derivatives as dopamine (B1211576) D3 receptor antagonists yielded reliable models with good predictive capacity, highlighting the structural features required for activity. mdpi.comresearchgate.net

Computational Approaches for SAR Rationalization and Prediction

Computational chemistry plays a crucial role in rationalizing the structure-activity relationships of this compound derivatives and predicting the activity of novel compounds. cuny.eduontosight.ai These approaches provide insights into the molecular interactions that are often difficult to obtain through experimental methods alone.

Common computational techniques employed in the study of benzazepines include:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor, allowing for the visualization of key interactions and the rationalization of observed SAR data. mdpi.combiointerfaceresearch.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, offering insights into the conformational changes and stability of the binding interactions over time. mdpi.com

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific target. The resulting pharmacophore model can then be used to screen virtual libraries for new potential ligands. nih.gov

Ab initio Calculations: Methods like Density Functional Theory (DFT) can be used to understand the electronic properties of the molecules, such as charge distribution and molecular electrostatic potential, which are crucial for protein binding. biointerfaceresearch.com

These computational tools, often used in conjunction with experimental data, enable a more comprehensive understanding of the SAR of this compound derivatives and facilitate the design of new molecules with desired pharmacological profiles. ontosight.ainih.gov

Advanced Medicinal Chemistry Research Leveraging 1h 1 Benzazepine 2,5 Dione Scaffold

1H-1-Benzazepine-2,5-dione as a Privileged Scaffold in Drug Discovery

The concept of "privileged structures" in medicinal chemistry refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The this compound scaffold has emerged as one such privileged structure. Its derivatives have demonstrated a wide array of biological activities, highlighting its versatility in drug discovery.

The utility of the benzazepine scaffold, including the this compound variant, has been showcased in the development of various therapeutic agents. For instance, the paullone (B27933) family of cyclin-dependent kinase (CDK) inhibitors, which feature an indole (B1671886) ring fused to the benzazepine core, has shown potent antiproliferative activities against human cancer cells. thieme-connect.com Furthermore, the fusion of a pyrimidine (B1678525) ring to the scaffold has resulted in dual inhibitors of vascular endothelial growth factor receptor 2 (VEGF-R2) and polo-like kinase 1 (PLK1). thieme-connect.com The adaptability of the this compound scaffold allows for the synthesis of diverse compound libraries, which is a crucial aspect of modern drug discovery. researchgate.net

Modulators of Neurotransmitter Receptors

Derivatives of this compound have been extensively investigated as modulators of various neurotransmitter receptors, playing a crucial role in the central nervous system.

Antagonism of N-Methyl-D-Aspartate (NMDA) Receptors, particularly Glycine (B1666218) Site

A significant area of research has focused on the development of this compound analogs as antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glycine binding site. nih.govacs.orglookchem.com A series of analogs of 3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD) have been synthesized and evaluated for their antagonist activity. nih.govacs.orglookchem.com

Initial evaluations of NMDA antagonism were conducted using a [3H]MK801 binding assay, with further characterization through a [3H]-5,7-dichlorokynurenic acid (DCKA) glycine site binding assay. nih.gov Electrophysiological assays in Xenopus oocytes and cultured rat cortical neurons were also employed to determine functional antagonism. nih.gov Structure-activity relationship (SAR) studies revealed that substitutions at the 8-position of the benzazepine ring resulted in the highest potency. nih.govacs.org Specifically, the 8-methyl, 8-chloro, and 8-bromo analogs were the most active compounds. nih.govacs.org For instance, the 8-chloro analog (HBAD 6) exhibited an IC50 of 0.013 µM in the [3H]-DCKA binding assay and Kb values for antagonism of NMDA receptors in oocytes and cortical neurons of 0.026 µM and 0.048 µM, respectively. nih.govacs.org Conversely, substitutions at the 6-, 7-, and 9-positions generally led to a decrease or loss of affinity for the glycine site. nih.gov Modifications such as moving the hydroxyl group from C-3 to C-4, or removing the aromatic ring or the hydroxyl group, also diminished receptor affinity, indicating specific structural requirements for high-potency antagonism. nih.gov

| Compound | Modification | IC50 [3H]DCKA Binding (µM) | Kb NMDA Receptor (Oocytes) (µM) | Kb NMDA Receptor (Cortical Neurons) (µM) |

| 3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD) | Parent Compound | 3.0 | 16.0 | Not specified |

| 8-methyl-HBAD | 8-methyl substitution | Potent | Not specified | Not specified |

| 8-chloro-HBAD | 8-chloro substitution | 0.013 | 0.026 | 0.048 |

| 8-bromo-HBAD | 8-bromo substitution | Potent | Not specified | Not specified |

Antagonism of Dopamine (B1211576) D3 Receptors